2-Methyl-4-[(5-pyridin-4-ylpyrazol-1-yl)methyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[(5-pyridin-4-ylpyrazol-1-yl)methyl]-1,3-thiazole, also known as PTK787/ZK222584, is a small molecule inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase. It has been extensively studied for its potential application in cancer treatment and other angiogenesis-related disorders.
Mecanismo De Acción
2-Methyl-4-[(5-pyridin-4-ylpyrazol-1-yl)methyl]-1,3-thiazole/ZK222584 works by inhibiting the activity of VEGFR tyrosine kinase, which is a critical signaling pathway involved in angiogenesis. By blocking this pathway, this compound/ZK222584 prevents the formation of new blood vessels and inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound/ZK222584 has been shown to have a number of biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis (programmed cell death), and the suppression of tumor growth and metastasis. It has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Methyl-4-[(5-pyridin-4-ylpyrazol-1-yl)methyl]-1,3-thiazole/ZK222584 for lab experiments is its specificity for VEGFR tyrosine kinase, which allows for targeted inhibition of angiogenesis. However, its use can be limited by its relatively short half-life and potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 2-Methyl-4-[(5-pyridin-4-ylpyrazol-1-yl)methyl]-1,3-thiazole/ZK222584, including the development of more potent and selective inhibitors of VEGFR tyrosine kinase, the investigation of combination therapies with other anti-angiogenic agents, and the exploration of its potential application in other angiogenesis-related disorders beyond cancer. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound/ZK222584.
Métodos De Síntesis
The synthesis of 2-Methyl-4-[(5-pyridin-4-ylpyrazol-1-yl)methyl]-1,3-thiazole/ZK222584 involves several steps, including the reaction of 5-pyridin-4-ylpyrazole with 2-bromoacetic acid, followed by the reaction of the resulting compound with 2-amino-4-methylthiazole. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-Methyl-4-[(5-pyridin-4-ylpyrazol-1-yl)methyl]-1,3-thiazole/ZK222584 has been extensively studied for its potential application in cancer treatment, particularly in the inhibition of angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis. It has also been investigated for its potential application in other angiogenesis-related disorders, such as age-related macular degeneration and diabetic retinopathy.
Propiedades
IUPAC Name |
2-methyl-4-[(5-pyridin-4-ylpyrazol-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-10-16-12(9-18-10)8-17-13(4-7-15-17)11-2-5-14-6-3-11/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXODXLBOQISQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C(=CC=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.